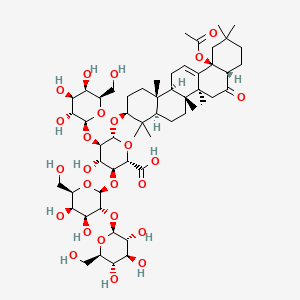

Camellidin I

Description

Properties

Molecular Formula |

C55H86O25 |

|---|---|

Molecular Weight |

1147.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-12a-acetyloxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,8a,9,10,12,14,14a-dodecahydro-1H-picen-3-yl]oxy]-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O25/c1-22(59)80-55-21-50(2,3)14-11-23(55)24(60)17-54(8)30(55)10-9-29-52(6)15-13-31(51(4,5)28(52)12-16-53(29,54)7)75-49-43(78-47-39(68)36(65)33(62)26(19-57)73-47)40(69)41(44(79-49)45(70)71)76-48-42(37(66)34(63)27(20-58)74-48)77-46-38(67)35(64)32(61)25(18-56)72-46/h10,23,25-29,31-44,46-49,56-58,61-69H,9,11-21H2,1-8H3,(H,70,71)/t23-,25-,26-,27-,28+,29-,31+,32-,33+,34+,35+,36+,37+,38-,39-,40+,41+,42-,43-,44+,46+,47+,48+,49-,52+,53-,54-,55+/m1/s1 |

InChI Key |

TVDLDADJOJWXBX-USVUDFSPSA-N |

SMILES |

CC(=O)OC12CC(CCC1C(=O)CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@]12CC(CC[C@@H]1C(=O)C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)(C)C |

Canonical SMILES |

CC(=O)OC12CC(CCC1C(=O)CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)(C)C |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Camellidin I

Natural Sources and Distribution within Camellia Species

The Camellia genus, belonging to the family Theaceae, encompasses over 220 described species primarily found in tropical and subtropical regions of eastern and southern Asia, extending from the Himalayas to Japan and Indonesia wikipedia.orgamericancamellias.comkew.org. Camellidin I, along with Camellidin II, are noteworthy saponins (B1172615) exclusive to the Camellia genus researchgate.net. Specifically, this compound has been isolated from Camellia japonica tandfonline.com.

Specific Plant Tissues and Organs for Isolation

This compound has been successfully isolated from the leaves of Camellia japonica tandfonline.comcolab.ws. Plant tissues and organs commonly used for the isolation of various compounds include young leaves, petals, roots, callus, and suspension cultures, with vigorously growing and younger tissues generally yielding higher quantities and viability of isolated compounds mdpi.com.

Extraction Techniques from Plant Biomass

The extraction of bioactive compounds from plant biomass is a critical initial step, with the chosen method significantly influencing the final yield and purity researchgate.netnih.gov.

Solvent-Based Extraction Approaches

Solvent extraction is a widely employed method for separating compounds based on their differential solubilities in immiscible liquids, typically water and an organic solvent nih.govorganomation.com. For the isolation of camellidins, including this compound, from Camellia japonica, both aqueous and methanolic extracts have been utilized tandfonline.com. Other common organic solvents used in plant extraction include ethanol (B145695), methanol, and hexane (B92381) contractlaboratory.com.

Traditional solvent extraction methods, such as maceration and Soxhlet extraction, are known for their effectiveness but can be associated with high solvent consumption and longer extraction times researchgate.netnih.govdergipark.org.tr. Modern and innovative extraction techniques, such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), offer advantages in terms of reduced solvent usage and shorter extraction times researchgate.netnih.govcontractlaboratory.comdergipark.org.trfrontiersin.org. For example, SFE uses supercritical fluids like CO2 to extract compounds without leaving solvent residues, making it environmentally friendly contractlaboratory.com. MAE utilizes microwave energy to heat the solvent and biomass, accelerating the extraction process contractlaboratory.comdergipark.org.tr. UAE employs ultrasound waves to enhance solvent penetration into the biomass, thereby improving extraction efficiency contractlaboratory.comdergipark.org.tr.

Optimization of Extraction Parameters

Optimizing extraction parameters is crucial to maximize the yield of target compounds mdpi.comukm.mymdpi.com. Key parameters that influence extraction efficiency include:

Solvent Type and Concentration: The choice of solvent and its concentration significantly impacts the solubility and extraction efficiency of specific compounds. For instance, studies on other plant extracts have shown that ethanol concentration can be the most influential factor in enhancing bioactive compound yield mdpi.com.

Extraction Temperature: Temperature affects the rate of dissolution and mass transfer. While higher temperatures can favor extraction, excessively high temperatures may lead to the degradation of heat-sensitive compounds nih.govmdpi.commdpi.com. Optimal temperatures vary depending on the compound, with some studies indicating 60-80°C as ideal for certain phenolic compounds mdpi.com.

Extraction Time: A longer extraction time generally promotes the dissolution of compounds into the solvent, up to a certain point where equilibrium is reached dergipark.org.trnih.gov.

Solid-to-Solvent Ratio: The ratio of plant material to solvent is critical for efficient extraction, ensuring sufficient solvent to dissolve the target compounds mdpi.com.

Particle Size: The particle size of the plant biomass affects extraction kinetics, with smaller particles generally increasing surface area for extraction, though excessively small particles can cause issues like channeling or clogging in liquid extraction systems contractlaboratory.comfrontiersin.org.

Response Surface Methodology (RSM) is a statistical technique often used to optimize extraction parameters by evaluating the interactions between multiple variables and identifying optimal conditions for maximum yield mdpi.comukm.myresearchgate.net.

Pre-fractionation and Enrichment Strategies

Pre-fractionation and enrichment strategies are employed to reduce the complexity of crude extracts and concentrate target compounds, thereby improving the efficiency of downstream analysis and isolation colab.wsnih.govthermofisher.comevosep.com. These strategies are particularly important for compounds like saponins, which may be present in complex mixtures within plant extracts researchgate.net.

For triterpenoid (B12794562) saponins, including camellidins, from Camellia japonica leaf water extract, D101 resin chromatography has been successfully employed as an enrichment process colab.ws. This method concentrated saponins in specific fractions, demonstrating its effectiveness in enriching the target compounds colab.ws.

Other prefractionation techniques commonly used in proteomic and natural product analysis include:

Chromatographic Approaches: These include affinity, ion-exchange, and reversed-phase chromatography, which separate compounds based on their chemical properties and interactions with a stationary phase nih.govthermofisher.comevosep.com. High-performance counter-current chromatography (HPCCC) and reversed-phase high-performance liquid chromatography (RP-HPLC) have also been used for separating saponin (B1150181) fractions researchgate.net.

Differential Centrifugation: This method separates components based on their size and density nih.gov.

Electrophoretic Methods: Techniques like isoelectric focusing can separate compounds based on their isoelectric points nih.govthermofisher.com.

Differential Solubility: This strategy involves using increasing concentrations of a solvent (e.g., acetonitrile) to selectively precipitate or dissolve different compounds, thereby simplifying the sample scirp.org.

These strategies are crucial for preparing samples for advanced analytical techniques such as mass spectrometry (MS) and for isolating specific compounds for further study nih.govthermofisher.comevosep.com.

Structural Elucidation and Characterization of Camellidin I

Advanced Spectroscopic Methods for Structural Assignment

The determination of Camellidin I's structure relied heavily on a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in assembling the complete structural puzzle, from the triterpenoid (B12794562) aglycone to the complex oligosaccharide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy served as the primary tool for elucidating the constitution of this compound, providing detailed information about the carbon skeleton and the sequence and linkage of its sugar units. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in assigning the proton and carbon signals and establishing connectivity within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is complex, showing a variety of signals corresponding to the aglycone and the four sugar moieties. Key signals include those for the methyl groups of the triterpenoid backbone, olefinic protons, and the anomeric protons of the sugar units, which are characteristic indicators of the stereochemistry of the glycosidic bonds. While the original 1985 isolation paper by Nagata et al. utilized ¹H NMR, specific chemical shift and coupling constant data tables are not widely available in digital archives. However, subsequent studies on the tetrasaccharide unit have provided insight into the signals for the sugar protons.

Table 1: Representative ¹H NMR Data for the Tetrasaccharide Unit of this compound (Note: Specific data from the original full publication is not available; this table is representative based on established structures.)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

|---|---|---|---|

| GlcA H-1 | ~4.5 | d | ~7.5 |

| Gal (A) H-1 | ~5.1 | d | ~7.8 |

| Gal (B) H-1 | ~4.9 | d | ~3.5 |

¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and identification of functional groups such as carbonyls (ketone and acetate), double bonds, and carbons bearing hydroxyl groups. The chemical shifts of the anomeric carbons in the sugar units are particularly diagnostic for determining their identity and ring form. As with the proton data, a complete peak-by-peak data table from the original research is not digitally accessible.

Table 2: Representative ¹³C NMR Data for this compound (Note: Specific data from the original full publication is not available; this table is representative based on established structures.)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aglycone C=O (ketone) | ~210-220 |

| Aglycone C=O (acetate) | ~170 |

| Aglycone C=C | ~120-145 |

| GlcA C-1 | ~104 |

| Gal (A) C-1 | ~105 |

| Gal (B) C-1 | ~101 |

| Glc C-1 | ~106 |

Two-dimensional NMR techniques were indispensable for assembling the structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be used to trace the proton-proton connectivities within each sugar ring and through the aliphatic chains of the triterpenoid aglycone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is fundamental for assigning which proton is bonded to which carbon, marrying the ¹H and ¹³C NMR data sets.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is critically important for connecting the structural fragments of this compound. For instance, HMBC correlations would establish the linkages between the different sugar units by showing a correlation from an anomeric proton of one sugar to a carbon atom of the adjacent sugar. It would also be used to connect the entire tetrasaccharide chain to the aglycone, by identifying a correlation between the anomeric proton of the first sugar (glucuronic acid) and the C-3 carbon of the triterpenoid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the triterpenoid rings and the spatial relationship between the sugar units.

A key study by Nishino et al. in 1986 successfully applied modern ¹H NMR techniques, including 2D methods, to elucidate the structure of the tetrasaccharide unit of this compound as β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-D-galactopyranosyl-(1→2)]-β-D-glucuronopyranoside without needing to degrade the glycosidic linkages. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique particularly well-suited for analyzing large, non-volatile, and thermally unstable molecules like saponins (B1172615). In the analysis of this compound, FABMS would have been used to determine its molecular weight. The technique typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated molecule), which allows for the unambiguous determination of the molecular formula (C₅₅H₈₆O₂₅). Furthermore, the fragmentation patterns observed in the FABMS spectrum provide valuable structural information, such as the sequential loss of sugar units from the glycoside chain, which helps to confirm the sequence of the oligosaccharide.

Table 3: Expected FAB-MS Fragmentation Data for this compound (Note: Specific data from the original full publication is not available; this table is representative based on the known structure and common fragmentation patterns of saponins.)

| m/z (mass/charge ratio) | Ion | Interpretation |

|---|---|---|

| 1169 | [M+Na]⁺ | Sodiated molecular ion |

| 1147 | [M+H]⁺ | Protonated molecular ion |

| 985 | [M+H - 162]⁺ | Loss of terminal Glucose |

| 823 | [M+H - 162 - 162]⁺ | Loss of Glucose and Galactose |

| 661 | [M+H - 162 - 162 - 162]⁺ | Loss of Glucose and two Galactose units |

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For this compound, this method provides crucial information for confirming its molecular formula.

With a molecular formula of C₅₅H₈₆O₂₅, the exact mass of this compound is 1146.5458 g/mol . In ESI-Q-TOF-MS analysis, triterpenoid saponins like this compound are typically observed as pseudomolecular ions, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. The high-resolution capabilities of Q-TOF-MS allow for the precise measurement of these ions, which confirms the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural insights. The fragmentation of saponins generally begins with the sequential loss of sugar residues from the glycosidic chain. This process helps to determine the mass of the individual sugar units and the aglycone. For this compound, the fragmentation would be expected to show losses corresponding to its galactose, glucose, and glucuronic acid moieties. Subsequent fragmentation of the aglycone, an oleanane-type triterpenoid, can provide additional structural information about the core triterpene skeleton.

Table 1: ESI-Q-TOF-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅₅H₈₆O₂₅ |

| Exact Mass | 1146.5458 u |

| Expected [M+H]⁺ Ion | 1147.5531 m/z |

| Expected [M-H]⁻ Ion | 1145.5385 m/z |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, as a triterpenoid saponin (B1150181), displays characteristic absorption bands that correspond to its various structural components. nih.govnih.gov

The spectrum would be expected to show a broad absorption band in the region of 3400 cm⁻¹, which is indicative of the stretching vibrations of the numerous hydroxyl (-OH) groups in the sugar moieties. nih.gov The presence of C-H bonds in the aliphatic structure of the aglycone and the sugar units is confirmed by absorption bands around 2930 cm⁻¹. nih.gov

A key feature for this compound is the absorption due to carbonyl groups (C=O). An absorption band around 1730-1740 cm⁻¹ can be attributed to the ester functionality of the acetoxy group on the aglycone. nih.gov Additionally, the ketone group at C-16 of the aglycone would also contribute to the carbonyl absorption. The stretching vibration of the carbon-carbon double bond (C=C) within the oleanane (B1240867) skeleton is expected to appear in the region of 1650 cm⁻¹. nih.gov The glycosidic linkages (C-O-C) that connect the sugar units to each other and to the aglycone are evidenced by strong absorption bands in the fingerprint region, typically between 1030 and 1080 cm⁻¹. nih.govnih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for Oleanane-Type Saponins like this compound

| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | Hydroxyl (-OH) | Stretching |

| ~2930 | Aliphatic C-H | Stretching |

| ~1735 | Ester Carbonyl (C=O) | Stretching |

| ~1650 | Alkene (C=C) | Stretching |

| 1030-1080 | Glycosidic Linkage (C-O-C) | Stretching |

Determination of Glycosidic Linkages and Saccharide Sequence

The structure of the tetrasaccharide unit of this compound has been elucidated primarily through the application of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY) are instrumental in determining the sequence of the sugar units and the specific positions of their linkages.

The saccharide chain of this compound is attached to the aglycone at the C-3 position. The sequence and linkages of the monosaccharides have been identified as β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-D-galactopyranosyl-(1→2)]-β-D-glucuronopyranoside. This structure indicates a branched tetrasaccharide, with the glucuronic acid as the central sugar unit directly linked to the aglycone.

In NMR analysis, the anomeric protons of the sugar units show distinct chemical shifts and coupling constants that help to determine their α or β configuration. The HMBC experiment is particularly crucial as it shows long-range correlations between protons and carbons, allowing for the identification of the atoms connected through the glycosidic bonds.

Table 3: Glycosidic Linkages in the Saccharide Moiety of this compound

| Monosaccharide 1 | Linkage | Monosaccharide 2 |

|---|---|---|

| β-D-Glucopyranosyl | (1→2) | β-D-Galactopyranosyl |

| β-D-Galactopyranosyl | (1→4) | β-D-Glucuronopyranosyl |

| α-D-Galactopyranosyl | (1→2) | β-D-Glucuronopyranosyl |

| β-D-Glucuronopyranosyl | (1→3) | Aglycone |

Stereochemical Assignments of the Aglycone Moiety

The aglycone of this compound is a modified oleanane-type triterpenoid. Its systematic name is 3β-hydroxy-18β-acetoxy-28-norolean-12-en-16-one. The stereochemistry of the various chiral centers in the aglycone moiety is critical for its three-dimensional structure and has been determined through detailed NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), and comparison with related known compounds.

The IUPAC name for this compound, which includes the stereochemical descriptors for the aglycone, is (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-12a-acetyloxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,8a,9,10,12,14,14a-dodecahydro-1H-picen-3-yl]oxy]-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid.

The key stereochemical features of the aglycone include:

The hydroxyl group at the C-3 position has a β-orientation.

The acetoxy group at the C-18 position also has a β-orientation.

These stereochemical assignments are crucial for understanding the structure-activity relationship of this compound.

Compound Names Mentioned

Biosynthesis and Metabolic Pathways of Camellidin I

Precursor Identification and Initial Biosynthetic Steps

The biosynthesis of triterpenoid (B12794562) saponins (B1172615), including Camellidin I, initiates from the mevalonate (B85504) (MVA) pathway, which operates in the cytosol of plant cells. nih.govinnovareacademics.innih.govmdpi.com This pathway provides the fundamental five-carbon (C5) isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.govmdpi.commdpi.com

These C5 units undergo sequential condensation reactions. First, IPP and DMAPP combine to form geranyl diphosphate (GPP, C10), followed by the addition of another IPP unit to yield farnesyl pyrophosphate (FPP, C15). nih.gov Two molecules of FPP then condense to produce the 30-carbon (C30) precursor, squalene. itb.ac.idnih.govnih.govresearchgate.net Squalene is subsequently epoxidated to 2,3-oxidosqualene (B107256), a crucial intermediate that serves as the last common precursor for triterpenoid saponins, phytosterols, and steroidal saponins. nih.govitb.ac.iduoa.grnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comnih.govnih.gov

Enzymatic Transformations in Triterpene Saponin (B1150181) Synthesis

The transformation of 2,3-oxidosqualene into the diverse array of triterpenoid saponins involves several key enzymatic steps, broadly categorized into cyclization, oxygenation, and glycosylation reactions. nih.govuoa.gr

Cyclization and Oxygenation Reactions

The first committed step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). uoa.grnih.govnih.govfrontiersin.orgmdpi.comnih.gov These enzymes are responsible for generating the basic triterpenoid skeletons, such as the oleanane (B1240867) skeleton, from which this compound is derived. nih.govuoa.grmdpi.com For many oleanane-type saponins, beta-amyrin (B1666858) synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to beta-amyrin. nih.govmdpi.commdpi.com

Following cyclization, the triterpenoid backbone undergoes various oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (P450s). nih.govitb.ac.iduoa.grnih.govnih.govmdpi.comfrontiersin.orgmdpi.comnih.gov These reactions introduce hydroxyl, carboxyl, or epoxy groups at specific positions of the skeleton, contributing significantly to the structural diversity of saponins. mdpi.comnih.gov For instance, the CYP93E subfamily of P450s is known to catalyze the C-24 oxidation of the beta-amyrin backbone. mdpi.com The aglycone of this compound, 3β-hydroxy-18β-acetoxy-28-norolean-12-en-16-one, indicates specific hydroxylation, acetylation, and ketone formation, likely involving distinct P450 enzymes. nih.govresearchgate.net

Glycosylation Enzymes and Sugar Chain Assembly

Glycosylation is the final crucial step in saponin biosynthesis, where one or more sugar chains are attached to the hydrophobic aglycone. itb.ac.iduoa.grinnovareacademics.innih.govresearchgate.netmdpi.comnih.gov This process is primarily catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). itb.ac.iduoa.grnih.govmdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com The addition of sugar moieties significantly increases the aqueous solubility and is critical for the biological activity of saponins. itb.ac.iduoa.grmdpi.com

The sugar chains in triterpenoid saponins can be diverse, often branched, and may consist of up to five sugar molecules, commonly including glucose, arabinose, glucuronic acid, xylose, or rhamnose. uoa.grinnovareacademics.in this compound specifically features D-glucuronic acid, D-glucose, and two moles of D-galactose as its sugar moieties. nih.govresearchgate.net The sequential addition of these single sugar residues to the aglycone is believed to occur through the action of various UGTs, each specific for the type of sugar and the linkage position. itb.ac.id

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of triterpenoid saponins, including those related to this compound, is a tightly regulated process in plants. Transcription factors play a significant role in controlling the expression levels of key genes involved in these metabolic pathways. mdpi.commdpi.commdpi.commdpi.comnih.gov Families of transcription factors such as MYB, MYC, NAC, ERF, WRKY, and bHLH have been identified as regulators of terpenoid biosynthesis. mdpi.comnih.gov These regulators can bind to specific cis-elements in the promoter regions of the target genes, influencing their transcription. nih.gov

Environmental factors and plant hormones can also modulate saponin production. For instance, treatment with methyl jasmonate (MeJA) has been shown to promote the accumulation of triterpene saponins in various plants. itb.ac.idmdpi.com Similarly, salicylic (B10762653) acid (SA) treatment has been observed to increase tea saponin content in Camellia vietnamensis, suggesting its role in regulating the pathway. mdpi.com This regulation ensures that saponins are produced in appropriate quantities and at specific developmental stages or in response to environmental cues. mdpi.com

Comparative Biosynthetic Pathway Analysis with Related Saponins

The general biosynthetic pathway for triterpenoid saponins is conserved across many plant species, originating from 2,3-oxidosqualene and involving OSCs, P450s, and UGTs. nih.govitb.ac.iduoa.grnih.govfrontiersin.orgmdpi.comnih.govnih.gov However, the vast structural diversity among saponins arises from variations in these key enzymatic players. Different OSCs can cyclize 2,3-oxidosqualene into over 100 distinct cyclic triterpene skeletons. nih.gov Subsequently, the specific P450s involved dictate the unique oxidative modifications, leading to a wide range of aglycone structures. mdpi.comnih.gov Finally, the diversity of UGTs determines the number, type, and linkage of sugar moieties, further diversifying the saponin profile. itb.ac.iduoa.grmdpi.com

For example, glycyrrhizin, an oleanane-type saponin from licorice, is synthesized from beta-amyrin through hydroxylations at C-11 and C-30, followed by glucuronyl transfers. frontiersin.org Avenacins, antimicrobial oleanane-type saponins in oats, involve hydroxylation at C-16, C-21, C-23, oxidation at C-30, and C-12,13 epoxidation. nih.gov this compound, being a 28-noroleanane-type saponin with specific modifications like 18β-acetoxy and a 16-one group, along with its distinct sugar composition, highlights the specialized enzymatic machinery present in Camellia japonica that diverges from other known saponin pathways. nih.govresearchgate.netcolab.ws While the core steps are shared, the specific isoforms and activities of OSCs, P450s, and UGTs in Camellia species contribute to the unique structural features of camellidins. frontiersin.orgresearchgate.net

Pharmacological Investigations and Mechanistic Studies Pre Clinical Focus

In Vitro Studies on Cellular and Molecular Mechanisms

In vitro studies are crucial for dissecting the cellular and molecular mechanisms of action of bioactive compounds like Camellidin I. These assays provide insights into how the compound interacts with biological targets, modulates enzyme activities, influences signaling pathways, and exerts specific effects on cells. bmglabtech.commdpi.comsigmaaldrich.com

Enzyme modulation and inhibition assays are fundamental in pharmacological research to identify compounds that can alter the activity of specific enzymes. Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein-tyrosine phosphatase widely expressed in the body and plays a significant role in regulating various cellular functions and signaling pathways, including insulin (B600854) signaling. nih.govmedipol.edu.trmdpi.com Its overexpression is associated with several human diseases, including metabolic disorders and certain cancers, making PTP1B an attractive target for therapeutic intervention. medipol.edu.trmdpi.comnih.gov While PTP1B inhibition is a relevant area of study for natural compounds, specific data on this compound's direct inhibitory activity against PTP1B were not found in the reviewed literature. However, the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, is often investigated for enzyme modulation capabilities. google.comresearchgate.net

Understanding receptor binding and ligand-target interactions is critical for deciphering the specificity and potency of a compound's biological effects. Ligands, such as drugs or natural compounds, bind to specific recognition sites on receptor macromolecules, which can then activate or inactivate cellular functions. bruker.commsdmanuals.com These interactions can be specific and reversible, influencing various biological processes, including metabolism, neurotransmission, and cellular signal transduction pathways. bruker.comnih.gov The strength and duration of these interactions determine the compound's pharmacological effect. msdmanuals.com Detailed research specifically on this compound's receptor binding profiles or identified ligand-target interactions was not extensively reported in the provided search results.

Intracellular signaling pathways are complex networks that regulate diverse cellular processes. Lipids, particularly fatty acids and cholesterol, are not only essential components of cell membranes but also act as signaling factors or metabolic intermediates in numerous molecular pathways. redalyc.org this compound, being a triterpenoid, is classified within organic compounds known to be involved in lipid metabolism pathways and cellular signaling, as indicated by its ontological classification. foodb.cafoodb.ca Key cellular signaling pathways that regulate lipid metabolism include AKT, AMPK, SREBP, PPAR, and JNK. redalyc.orgcellsignal.com For instance, the PI3K/AKT/mTOR pathway influences macromolecule biosynthesis and regulates lipogenesis, while AMPK acts as an energy sensor, suppressing lipogenic factors. redalyc.orgcellsignal.com While this compound is broadly associated with these pathways, specific detailed findings on its precise modulatory effects on these intracellular signaling cascades were not explicitly provided in the search results.

Cell-based assays are instrumental in quantifying cytotoxicity, biological activity, and biochemical mechanisms within a more physiologically relevant context compared to traditional biochemical assays. sigmaaldrich.com They are used to understand gene, protein, or whole cellular functions and to screen for potential inhibitors or inducers of biological processes. bmglabtech.com

This compound, along with Camellidin II, has been identified as an antifungal saponin (B1150181) isolated from Camellia japonica. colab.wsresearchgate.netjst.go.jp Its antifungal activity is characterized by inducing abnormal germination of conidia. researchgate.netjst.go.jp Natural products, including triterpenes and terpenoids, exert antifungal effects through various mechanisms at the cellular level. A primary mechanism involves membrane action, where these compounds, due to their lipophilic nature, can cross fungal cell walls and disrupt the integrity of the fungal lipid bilayer and cell membrane. nih.gov This disruption can lead to cell death or inhibition of sporulation and germination. nih.gov Other mechanisms include interference with ATP synthesis, modulation of Ca++ and K+ ion flow, and the generation of reactive oxygen species (ROS) that damage mitochondria and membranes. nih.gov For instance, tea seed triterpene saponins (a broader group that includes camellidins) have demonstrated activity against Candida albicans, including fluconazole-resistant strains, by disrupting cell membrane integrity and interfering with lipid and energy metabolism. researchgate.net this compound has shown antifungal activity against Pestalotia longiseta and Cochliobolus miyabeanus. nbu.ac.in

Table 1: Antifungal Activity of this compound

| Target Organism | Observed Effect | Reference |

| Pestalotia longiseta | Antifungal activity | nbu.ac.in |

| Cochliobolus miyabeanus | Antifungal activity | nbu.ac.in |

| Fungal conidia | Abnormal germination of conidia | researchgate.netjst.go.jp |

Triterpenoid saponins from Camellia japonica, the source of this compound, have demonstrated cytotoxic and antiproliferative activities in various human cancer cell lines. colab.wsgoogle.comresearchgate.net These effects are often mediated through mechanisms such as the induction of apoptosis, autophagy, and oxidative stress. google.comfrontiersin.org Studies have shown that triterpene saponins from Camellia japonica roots can significantly increase ARE-luciferase activity and Nrf2 accumulation in human keratinocytes (HaCaT cells) at 25 μM, indicating a potential role in inducing Nrf2 activity against oxidative damage. colab.ws Furthermore, related triterpene saponins isolated from Camellia japonica have exhibited cytotoxic effects against human tumor cell lines, including A549 (lung adenocarcinoma), SMMC-7721 (hepatocellular carcinoma), and MCF-7 (breast cancer). colab.ws

Table 2: Cytotoxic Activity of Related Triterpene Saponins from Camellia japonica

| Cell Line | IC50 Range (µM) | Reference |

| A549 | 45.04-63.22 | colab.ws |

| SMMC-7721 | 45.04-63.22 | colab.ws |

| MCF-7 | 45.04-63.22 | colab.ws |

Note: The IC50 values provided are for two new triterpene saponins isolated from Camellia japonica, not explicitly this compound, but representative of the cytotoxic potential within this class of compounds from the same source. colab.ws

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the physicochemical properties or structural features of chemical compounds (molecular descriptors) and their biological activities. researchgate.netajrconline.org The fundamental principle of QSAR is that variations in the structural properties of compounds are responsible for differences in their biological activities. ajrconline.org This approach is invaluable in drug discovery and toxicology, as it allows for the prediction of activity for new or unsynthesized compounds, thereby reducing the need for extensive experimental testing and facilitating the selection of promising lead candidates. ajrconline.orgjst.go.jp Key aspects of QSAR model development include the careful selection of molecular descriptors, the application of appropriate statistical methods (such as Multiple Linear Regression), and rigorous validation, including external validation, to ensure predictivity and reliability. nbu.ac.innih.govyoutube.com

While specific, detailed QSAR models developed solely for this compound are not extensively reported in the readily available literature, the broader class of oleanane (B1240867) triterpenoid saponins, to which this compound belongs, has been subject to Structure-Activity Relationship (SAR) discussions. These SAR insights provide a foundational understanding of how structural modifications influence biological activity, which is the precursor to quantitative QSAR studies.

Research on oleanane triterpenes isolated from Camellia japonica has revealed important SARs concerning their antiviral activity against PEDV. For instance, several oleanane triterpene derivatives from Camellia japonica have exhibited potent inhibitory effects on PEDV replication. researchgate.net Their EC50 values ranged from 0.28 ± 0.11 μM to 0.93 ± 0.22 μM, demonstrating significant activity compared to the standard drug azauridin (EC50 = 3.37 ± 0.71 μM). researchgate.net

Table 1: Antiviral Activity of Selected Oleanane Triterpenes Against PEDV

| Compound Class | Activity Against PEDV (EC50 Range) | Reference Drug (Azauridin) EC50 |

| Oleanane Triterpenes | 0.28 ± 0.11 μM to 0.93 ± 0.22 μM | 3.37 ± 0.71 μM |

Note: Specific individual compound names and their precise EC50 values within the range were not detailed in the provided snippet, but these compounds are derivatives of oleanane triterpenes from Camellia japonica and illustrate the potent activity within this class. researchgate.net

Further general SAR studies on triterpenoid saponins from the Camellia genus indicate that modifications at specific positions on the pentacyclic triterpenoid skeleton significantly influence their biological activities. These active substitution sites include C-3, C-16, C-21, C-22, C-23, and C-28. researchgate.netnih.gov For example, the presence of acetyl groups at the C-21 and C-22 positions has been shown to increase antihyperlipidemic activity in some Camellia saponins. researchgate.net Conversely, a cinnamoyl group at the C-22 position increased cytotoxicity, while an acyl group at the same position decreased it. researchgate.net These observations highlight the critical role of specific functional groups and their positions on the triterpene scaffold in modulating pharmacological effects. Such qualitative SAR data are crucial for identifying key molecular features that could be translated into quantitative descriptors for future QSAR modeling of this compound and its analogs.

Rational Design of this compound Derivatives

Rational design, in the context of drug discovery, is a sophisticated approach that leverages structural and mechanistic information about a target and its ligands to design new molecules with desired pharmacological properties. ontosight.aikib.ac.cn This multidisciplinary field integrates insights from structural biology, computational chemistry, and bioinformatics to predict the binding affinity and activity of potential drug candidates before their synthesis. ontosight.aikib.ac.cn The ultimate goal of rational design is to create analogs of bioactive compounds that exhibit enhanced activity, improved stability, or modulated selectivity compared to the parent molecule. google.comgoogle.com

For this compound, the existing Structure-Activity Relationship (SAR) insights provide a valuable foundation for the rational design of novel derivatives. Given that this compound is an oleanane triterpene saponin with demonstrated antiviral and other biological activities, its modification could aim to optimize these effects. researchgate.netontosight.ai The known active substitution sites on the triterpenoid skeleton, such as C-3, C-16, C-21, C-22, and C-28, as well as the oligosaccharide moiety at C-3, represent key points for targeted structural modifications. researchgate.netnih.gov

For instance, based on the SAR findings that specific acylations at C-21 and C-22 can influence activity and cytotoxicity in related saponins, rational design efforts could focus on introducing or modifying functional groups at these positions to fine-tune the antiviral potency of this compound derivatives against PEDV or other viral targets. researchgate.netresearchgate.net Similarly, alterations to the sugar moieties attached at C-3 could be explored, as these carbohydrate chains are known to impact the compound's solubility, bioavailability, and interaction with biological membranes. ontosight.ai

Computational tools, such as molecular docking and molecular dynamics simulations, are integral to rational design. kib.ac.cn These tools allow researchers to predict how modifications to this compound's structure might affect its interaction with specific biological targets (e.g., viral proteins or host cellular components involved in viral replication). By computationally screening potential derivatives, medicinal chemists can prioritize the synthesis of compounds with the highest predicted activity and most favorable properties, thereby streamlining the drug development process. ontosight.aijst.go.jp

While specific examples of synthetically designed this compound derivatives and their detailed pharmacological evaluations are not widely reported in the current literature, the established SAR for Camellia triterpenoid saponins provides a clear roadmap for future rational design endeavors. These efforts could lead to the development of new, more potent, and selective antiviral agents based on the this compound scaffold.

Analytical Techniques for Research and Quality Control

Chromatographic Separation and Purification for Research

Chromatographic techniques are indispensable for the isolation and purification of Camellidin I from complex plant matrices, such as the seeds of Camellia japonica. The selection of a specific method is contingent on the scale of purification and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analytical separation and purification of this compound. Reversed-phase (RP) HPLC is a commonly employed technique for the analysis of saponins (B1172615).

For the analysis of oleanane-type saponins, a C18 column is often utilized with a mobile phase typically consisting of a gradient of acetonitrile and water, sometimes with additives like formic acid to improve peak shape and resolution. The detection of this compound is generally achieved using a UV detector, as saponins exhibit UV absorption.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it a valuable technique for high-throughput analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Oleanane-Type Saponins

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Room Temperature |

For the purification of larger quantities of this compound, Medium-Pressure Liquid Chromatography (MPLC) is a suitable technique. MPLC systems operate at lower pressures than HPLC, allowing for the use of larger columns and higher sample loading capacities. This technique is often used as an intermediary purification step to fractionate crude extracts before final purification by preparative HPLC. A variety of stationary phases can be employed in MPLC, including normal-phase (e.g., silica gel) and reversed-phase materials, offering flexibility in the separation strategy.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of extraction and purification processes. For the analysis of saponins, silica gel plates are commonly used as the stationary phase. The mobile phase, or solvent system, is carefully chosen to achieve optimal separation of the target compound from other components in the mixture. After development, the spots can be visualized by spraying with specific reagents, such as a vanillin-sulfuric acid solution, followed by heating, which is a common method for detecting saponins.

Advanced Spectrometric Methods for Purity and Identity Confirmation

To unequivocally confirm the identity and purity of isolated this compound, advanced spectrometric techniques are essential. These methods provide detailed structural information and are highly sensitive.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of saponins like this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for saponin (B1150181) analysis, often in combination with a quadrupole time-of-flight (Q-TOF) mass analyzer, which provides high-resolution mass data. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for the structural elucidation of the aglycone and the sugar moieties of the saponin.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural determination of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the proton and carbon environments in the molecule. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are employed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of this compound and the determination of its stereochemistry.

Table 2: Spectrometric Techniques for the Identification of this compound

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS (ESI-Q-TOF) | Molecular Weight Determination and Fragmentation Analysis | Provides accurate mass of the molecule and structural information about the aglycone and sugar chain. |

| ¹H NMR | Proton Environment Analysis | Reveals the number and types of protons and their neighboring atoms. |

| ¹³C NMR | Carbon Skeleton Analysis | Shows the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Establishes the connectivity between atoms to determine the complete chemical structure. |

Quantitative Analysis Methods in Biological Matrices

The quantification of this compound in biological matrices, such as plasma, serum, or tissue homogenates, is crucial for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity.

A typical quantitative LC-MS/MS method involves the development of a robust sample preparation protocol to extract this compound from the biological matrix and remove interfering substances. This may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, often a structurally similar compound or a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects.

The chromatographic separation is optimized to resolve this compound from any endogenous interferences. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This provides a high degree of selectivity and allows for accurate quantification even at low concentrations. The method is then validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 3: Key Parameters for a Quantitative LC-MS/MS Method for this compound in Biological Matrices

| Parameter | Description |

|---|---|

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |

| Internal Standard | Structurally similar compound or stable isotope-labeled this compound |

| Chromatography | UHPLC with a C18 column |

| Ionization | Electrospray Ionization (ESI) |

| Mass Spectrometry | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode |

| Validation | According to regulatory guidelines (e.g., FDA, EMA) |

Future Research Directions and Potential Research Applications

Exploration of Undiscovered Biological Activities and Molecular Targets

While Camellidin I has demonstrated antifungal activity against Pestalocia longisate, its full spectrum of biological activities and underlying molecular mechanisms remain largely unexplored. epdf.pub Future research should focus on systematically screening this compound for a broader range of biological effects, including but not limited to, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, as suggested for other bioactive compounds from Camellia japonica. researchgate.net

Identifying the specific molecular targets of this compound is crucial for understanding its mechanisms of action and for rational drug design. This can involve both in vitro and in silico approaches, such as target prediction platforms and experimental validation through biochemical assays. mdpi.comfrontiersin.org Advanced techniques like activity-based protein profiling (ABPP) coupled with mass spectrometry could be employed to identify proteins that directly interact with this compound, providing insights into its cellular pathways and potential therapeutic applications. frontiersin.org

Development of this compound as a Biochemical Probe

The development of this compound as a biochemical probe would significantly advance its study and enable deeper insights into biological processes. Biochemical probes are small molecules designed to selectively bind to and alter the function of specific protein targets, allowing researchers to elucidate the protein's role in complex living systems. promega.co.uk

Future research could focus on chemically modifying this compound to incorporate reporter tags (e.g., fluorescent, biotinylated, or radiolabeled moieties) without compromising its bioactivity. mskcc.orgmagtech.com.cn These labeled probes could then be utilized for:

Target Engagement Studies: Quantifying the binding of this compound to its molecular targets within live cells or in vivo. promega.co.uk

Imaging: Visualizing the localization and distribution of this compound within cells or tissues using fluorescent or other imaging techniques. mskcc.orgnih.gov

Affinity Purification: Isolating and identifying this compound-binding proteins from complex biological mixtures for proteomic analysis. frontiersin.orgmskcc.org

The development of such probes would be instrumental in validating its targets and understanding its pharmacodynamics. promega.co.uk

Application in Agrochemistry Research (e.g., Natural Fungicides, Bio-pesticides)

Given its reported antifungal activity, this compound holds significant potential for application in agrochemistry, particularly as a natural fungicide or bio-pesticide. epdf.pub The increasing demand for environmentally friendly alternatives to synthetic chemical pesticides makes natural products like this compound highly relevant. researchgate.netnih.govthescipub.com

Future research in this area should include:

Broad-Spectrum Antifungal and Pesticidal Efficacy Testing: Evaluating this compound against a wider range of agricultural fungal pathogens and insect pests under controlled laboratory and field conditions. nih.govthescipub.com

Mode of Action in Pests and Pathogens: Elucidating the specific mechanisms by which this compound exerts its fungicidal or pesticidal effects, which could inform the development of more potent derivatives.

Formulation Development: Investigating suitable formulations for this compound to enhance its stability, bioavailability, and delivery in agricultural settings.

Environmental Impact Assessment: Conducting thorough studies on its environmental fate, ecotoxicity, and impact on non-target organisms to ensure its safety as a bio-pesticide. mdpi.com

The development of this compound as a biopesticide aligns with sustainable agricultural practices and could offer a valuable tool for integrated pest management (IPM) programs. thescipub.comresearchgate.net

Innovations in Synthetic and Chemoenzymatic Production of this compound and its Analogues

The complex structure of triterpenoid (B12794562) saponins (B1172615) like this compound often makes their isolation from natural sources challenging and yield-limited. uq.edu.au Therefore, innovations in synthetic and chemoenzymatic production methods are critical for ensuring a sustainable supply and for facilitating the creation of novel analogues with improved properties. mdpi.com

Future research directions include:

Total Synthesis and Semisynthesis: Developing efficient and scalable total synthetic routes for this compound. Semisynthetic approaches, utilizing readily available natural precursors from Camellia species, could also be explored to streamline production.

Chemoenzymatic Synthesis: Leveraging the strengths of both chemical and enzymatic catalysis to synthesize this compound and its analogues. mdpi.comrsc.orgmdpi.com This approach can offer high selectivity and efficiency, potentially reducing the number of synthetic steps and environmental impact. mdpi.comresearchgate.net For instance, enzymes involved in the biosynthesis of similar triterpenoids could be engineered to produce this compound or its modified forms.

Analog Design and Synthesis: Synthesizing a library of this compound analogues with structural modifications to explore structure-activity relationships (SAR) and identify compounds with enhanced potency, selectivity, or novel activities.

Integration with "Omics" Technologies for Comprehensive Biological Profiling

Integrating research on this compound with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide a comprehensive and systems-level understanding of its biological effects. frontlinegenomics.comnih.govaxcelead-us.com This multi-omics approach can reveal intricate molecular mechanisms and identify biomarkers associated with this compound's activity. frontlinegenomics.comaxcelead-us.comfrontiersin.org

Potential applications of omics technologies include:

Transcriptomics: Analyzing changes in gene expression profiles in cells or organisms treated with this compound to identify affected pathways and cellular responses.

Proteomics: Investigating alterations in protein expression and post-translational modifications to pinpoint direct or indirect protein targets and their functional consequences. frontlinegenomics.com

Metabolomics: Profiling metabolic changes induced by this compound to understand its impact on cellular metabolism and identify potential biomarkers of its activity. axcelead-us.commdpi.com

Integrated Multi-omics Analysis: Combining data from different omics layers to build a holistic picture of how this compound interacts with biological systems, leading to a deeper understanding of its mechanism of action and potential applications. axcelead-us.comfrontiersin.orgmdpi.com This integration, often supported by bioinformatics, can accelerate drug discovery and development by uncovering hidden disease mechanisms and identifying dynamic biomarkers. axcelead-us.commdpi.com

Q & A

Q. What methodologies are recommended for the structural elucidation of Camellidin I?

Structural elucidation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments and stereochemistry using 1D/2D NMR experiments (e.g., COSY, HSQC, HMBC) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS) or tandem MS (MS/MS) .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- Comparative Analysis : Cross-validate results with existing spectral databases for related compounds.

Q. How can researchers determine the antimicrobial mechanism of action of this compound?

A phased experimental design is critical:

- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to assess membrane disruption .

- Enzymatic Inhibition Studies : Screen against bacterial ATPases or cell-wall synthesis enzymes (e.g., penicillin-binding proteins) .

- Transcriptomic Analysis : Perform RNA sequencing on treated microbial cultures to identify dysregulated pathways .

- Control Experiments : Include known antimicrobials (e.g., polymyxin B) as benchmarks .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation involves:

- Extraction Optimization : Test solvents (e.g., methanol, ethyl acetate) and techniques (Soxhlet vs. ultrasound-assisted extraction) for yield maximization .

- Chromatographic Purification : Use preparative HPLC or flash chromatography with C18 columns, monitoring purity via UV-Vis or evaporative light scattering detection .

- Purity Validation : Ensure ≥95% purity via analytical HPLC and orthogonal methods (e.g., capillary electrophoresis) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from methodological variability. Mitigation strategies include:

- Assay Standardization : Adopt CLSI/MENS guidelines for antimicrobial testing (e.g., consistent inoculum size, growth media) .

- Orthogonal Assays : Validate findings using both in vitro (e.g., microdilution) and in vivo models (e.g., Galleria mellonella infection) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify confounding variables (e.g., pH, temperature) .

Q. What strategies optimize the synthesis yield of this compound without compromising purity?

For synthetic or semi-synthetic routes:

- Design of Experiments (DOE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) .

- Solid-Phase Synthesis : Employ resin-bound techniques for peptide analogs to enhance yield and reduce purification steps .

- Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to track reaction progress .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?

Key considerations:

- Dose Escalation Studies : Determine maximum tolerated dose (MTD) in rodent models using OECD guidelines .

- Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS, ensuring method sensitivity (LOQ < 1 ng/mL) .

- Tissue Distribution Analysis : Use radiolabeled this compound with autoradiography or PET imaging .

Q. What computational approaches predict this compound’s interactions with microbial targets?

Integrate:

- Molecular Docking : Screen against target proteins (e.g., lipid II, DnaK) using AutoDock Vina or Schrödinger .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories in explicit solvent .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Best Practices

- Replication : Repeat critical experiments across independent labs to confirm reproducibility .

- Data Transparency : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .

- Ethical Compliance : Obtain biosafety approvals for handling antimicrobial compounds and genetically modified microbes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.